molecular formula C36H74N24O7 B1339619 H-Arg-Arg-Arg-Arg-Arg-Arg-OH CAS No. 96337-25-6

H-Arg-Arg-Arg-Arg-Arg-Arg-OH

Cat. No.: B1339619
CAS No.: 96337-25-6
M. Wt: 955.1 g/mol
InChI Key: QVVDVENEPNODSI-BTNSXGMBSA-N
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Description

H-Arg-Arg-Arg-Arg-Arg-Arg-OH, also known as hexaarginine, is a peptide composed of six arginine residues. Arginine is a semi-essential amino acid that plays a crucial role in various biological processes, including protein synthesis, wound healing, and immune function. Hexaarginine is particularly interesting due to its high positive charge, which allows it to interact with negatively charged molecules and surfaces.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexaarginine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of hexaarginine may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Hexaarginine can undergo various chemical reactions, including:

    Oxidation: The guanidino groups in arginine residues can be oxidized to form urea derivatives.

    Reduction: Reduction reactions are less common but can involve the conversion of disulfide bonds in modified peptides.

    Substitution: The amino groups in arginine can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Reagents such as acyl chlorides or isocyanates can be employed for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of hexaarginine can yield urea derivatives, while substitution reactions can produce various arginine derivatives with modified side chains.

Scientific Research Applications

Hexaarginine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of larger peptides and proteins.

    Biology: Hexaarginine is employed in studies of protein-protein interactions and cellular uptake mechanisms due to its ability to penetrate cell membranes.

    Medicine: It has potential therapeutic applications, including drug delivery systems and as a component of antimicrobial peptides.

    Industry: Hexaarginine is used in the formulation of cosmetics and personal care products for its skin-conditioning properties.

Mechanism of Action

Hexaarginine exerts its effects primarily through its high positive charge, which allows it to interact with negatively charged molecules such as DNA, RNA, and cell membranes. This interaction can facilitate the transport of hexaarginine and its conjugates into cells, making it a valuable tool for drug delivery and molecular biology studies. The molecular targets and pathways involved include:

    Cell Membranes: Hexaarginine can disrupt membrane integrity, enhancing cellular uptake.

    Nucleic Acids: It can bind to DNA and RNA, affecting their stability and function.

Comparison with Similar Compounds

Hexaarginine can be compared to other polyarginine peptides, such as tetraarginine (H-Arg-Arg-Arg-Arg-OH) and octaarginine (H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH). The primary differences lie in the number of arginine residues, which affects their charge density and biological activity. Hexaarginine is unique in its balance of size and charge, making it particularly effective for certain applications.

List of Similar Compounds

  • Tetraarginine (H-Arg-Arg-Arg-Arg-OH)
  • Octaarginine (H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH)
  • Neurotensin (H-Arg-Arg-Pro-Tyr-Ile-Leu-OH)

These compounds share similar properties but differ in their specific applications and effectiveness based on their structure.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H74N24O7/c37-19(7-1-13-50-31(38)39)25(61)56-20(8-2-14-51-32(40)41)26(62)57-21(9-3-15-52-33(42)43)27(63)58-22(10-4-16-53-34(44)45)28(64)59-23(11-5-17-54-35(46)47)29(65)60-24(30(66)67)12-6-18-55-36(48)49/h19-24H,1-18,37H2,(H,56,61)(H,57,62)(H,58,63)(H,59,64)(H,60,65)(H,66,67)(H4,38,39,50)(H4,40,41,51)(H4,42,43,52)(H4,44,45,53)(H4,46,47,54)(H4,48,49,55)/t19-,20-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVDVENEPNODSI-BTNSXGMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74N24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

955.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

H-Arg-Arg-Arg-Arg-Arg-Arg-OH
H-Arg-Arg-Arg-Arg-Arg-Arg-OH
H-Arg-Arg-Arg-Arg-Arg-Arg-OH
H-Arg-Arg-Arg-Arg-Arg-Arg-OH
H-Arg-Arg-Arg-Arg-Arg-Arg-OH
H-Arg-Arg-Arg-Arg-Arg-Arg-OH

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